2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide
Description
2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide is a heterocyclic compound featuring a benzoxazole core substituted with a tert-butyl group at position 5, a thioether linkage, and an acetamide functional group. Benzoxazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to form hydrogen bonds and interact with biological targets .
Properties
IUPAC Name |
2-[(5-tert-butyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)8-4-5-10-9(6-8)15-12(17-10)18-7-11(14)16/h4-6H,7H2,1-3H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUCFWRHGHHKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Description
| Step | Description | Conditions | Key Reagents | Notes |
|---|---|---|---|---|
| 1. Condensation | Mix trichlorobenzene and toluene (weight ratio 5:1) to form solvent system. Add thiophene-2,5-dicarboxylic acid, 5-tert-butyl-2-aminophenol, and boric acid catalyst. Heat to 120 °C to initiate condensation. | 120 °C, stirring | Thiophene-2,5-dicarboxylic acid, 5-tert-butyl-2-aminophenol, boric acid, trichlorobenzene, toluene | Boric acid acts as a catalyst to promote cyclization and condensation. |
| 2. Dehydration | Continue heating; water formed during condensation is removed azeotropically with toluene using a water trap. Increase temperature gradually to 230 °C to complete dehydration. | 180–230 °C, azeotropic distillation | Water trap, toluene | Separation of water and toluene exploits their immiscibility with trichlorobenzene to drive reaction to completion. |
| 3. Distillation | Under vacuum, distill off trichlorobenzene to recycle solvent and concentrate the reaction mixture. | Vacuum distillation | Trichlorobenzene | Removes solvent and concentrates crude product. |
| 4. Refining | Crude product is dissolved in xylene and purified by recrystallization or other suitable methods to obtain the target compound. | Recrystallization | Xylene | Final purification step to achieve high purity. |
This process was described in detail in a Chinese patent (CN102070627A), which outlines a scalable industrial method for preparing benzoxazolyl-thiophene derivatives, closely related to the target compound.
Alternative Synthetic Approach: Aminophenol and Thiophene Derivative Reaction
A related synthetic route involves the direct reaction of thiophene-2,5-dicarboxylic acid with 2-amino-4-tert-butylphenol to yield the benzoxazole ring fused with the thiophene moiety. This method emphasizes the formation of the benzoxazole ring via intramolecular cyclization after condensation.
- The reaction proceeds via nucleophilic attack of the amino group on the carboxylic acid derivative, followed by ring closure and dehydration.
- The product crystallizes with a planar benzoxazole ring system, as confirmed by X-ray crystallography studies, showing dihedral angles close to planarity between the benzoxazole and thiophene rings.
This approach is typically carried out in organic solvents under heating, with acid catalysts or dehydrating agents to facilitate ring closure.
Supporting Synthetic Techniques and Reagents
While the above methods are primary, supporting synthetic techniques relevant to the preparation of benzoxazolyl-thioacetamides include:
- Use of boric acid as a mild Lewis acid catalyst to promote condensation and cyclization.
- Employing azeotropic distillation with toluene to remove water continuously, driving the equilibrium toward product formation.
- Vacuum distillation to recover high-boiling solvents such as trichlorobenzene, improving process economy.
- Purification by recrystallization from solvents like xylene to obtain analytically pure compound.
Comparative Data Table of Preparation Parameters
| Parameter | Method 1: Condensation-Dehydration (Patent) | Method 2: Direct Aminophenol-Thiophene Reaction |
|---|---|---|
| Solvent system | Trichlorobenzene:Toluene (5:1) | Organic solvents (e.g., toluene or xylene) |
| Catalyst | Boric acid | Acid catalyst or dehydrating agent |
| Temperature range | 120 °C (condensation) to 230 °C (dehydration) | Typically 100–180 °C |
| Reaction time | Several hours (depending on scale) | Several hours |
| Water removal technique | Azeotropic distillation with toluene | Dehydrating agents or azeotropic distillation |
| Product isolation | Vacuum distillation and recrystallization | Filtration and recrystallization |
| Scale | Industrial scale (hundreds of kg) | Laboratory to pilot scale |
| Yield | High (not explicitly stated, but optimized) | Moderate to high, depending on conditions |
Research Findings and Structural Confirmation
- X-ray crystallographic analysis confirms the planar benzoxazole ring system and the orientation of the tert-butyl group in the compound, which affects the steric and electronic properties of the molecule.
- The benzoxazole-thiophene linkage is stable under the reaction conditions, and π-π stacking interactions in the crystal lattice contribute to the compound’s solid-state stability.
- The synthetic methods ensure high purity and control over the regioselectivity of substitution, critical for biological or material applications.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The acetamide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 264.34 g/mol. It features a benzoxazole moiety and a tert-butyl group that enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Scientific Research Applications
this compound is primarily used in proteomics research to study protein interactions and modifications . It may also be explored for use in pharmaceuticals targeting microbial infections or cancer due to its potential biological activities. Interaction studies involving this compound have indicated that it may interact with specific proteins or enzymes relevant to disease pathways. These studies often employ techniques such as molecular docking and spectroscopic methods to elucidate binding affinities and mechanisms of action.
Uniqueness and Structural Similarities
The presence of the thioacetamide group in this compound distinguishes it from other benzoxazole derivatives by potentially enhancing its interaction with biological targets and improving its pharmacological profile.
Several compounds share structural similarities with this compound:
- 5-Tert-butyl-1,3-benzoxazole Exhibits antimicrobial activity.
- N-[2-(2-Bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide Shows antibacterial properties.
- 2-(4-Oxo-3-phenyldihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide Has potential anticancer activity.
Mechanism of Action
The mechanism of action of 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzoxazole moiety can interact with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thioxothiazolidinone Derivatives
Compounds such as N-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6f) and its analogs (6g–6l) share the thioacetamide backbone but incorporate thioxothiazolidinone and quinazolinone moieties . Key differences include:
- Substituent Effects : The presence of methoxy (6f), hydroxy (6g, 6h), or nitro (6j–6l) groups on the benzylidene ring alters melting points (200–234°C) and synthetic yields (51–57%). Nitro-substituted derivatives (e.g., 6j) exhibit higher melting points, likely due to increased polarity and intermolecular interactions .
Triazinoindole Derivatives
Compounds like N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and brominated analogs (25, 27) feature triazinoindole cores linked to acetamide via thioether bonds .
- Structural Impact: Bromine substitution at position 8 of the triazinoindole (e.g., 25, 27) may enhance electrophilic reactivity and binding affinity.
- Synthetic Efficiency : These compounds are synthesized with high purity (>95%), suggesting robust reaction conditions for thioacetamide formation .
Pyridine and Oxadiazole Derivatives
- Pyridine-Based: 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) demonstrates the role of pyridine in modulating electronic properties. Styryl groups may enhance π-π stacking, influencing solubility and crystallinity .
- Oxadiazole-Based : Compounds with 1,3,4-oxadiazole rings (e.g., 4a–4l) highlight the bioisosteric role of oxadiazole, which improves pharmacological activity by forming hydrogen bonds with biological targets .
Benzoxazole Derivatives
- N-(4–(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide (13c) : This analog shares the benzoxazole-thioacetamide framework but includes a chlorobenzoyl hydrazine group. Its IR and NMR data (e.g., C=O stretch at 1657 cm⁻¹) align with typical acetamide spectral profiles .
- Crystallographic Data : The tert-butyl group in 5-tert-butyl-1,3-benzoxazol-2-yl derivatives contributes to steric stabilization, as evidenced by crystal structure studies .
Data Tables
Table 1: Comparison of Key Structural Analogs
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent Type | Example Compounds | Effect on Melting Point | Synthetic Yield Trend |
|---|---|---|---|
| Electron-Withdrawing (NO₂) | 6j, 6k, 6l | ↑ Melting Point | Slight decrease (51–53%) |
| Electron-Donating (OCH₃, OH) | 6f, 6g, 6h | ↓ Melting Point | Moderate (54–57%) |
| Halogen (Br) | 25, 27 | N/A | High purity (>95%) |
Biological Activity
2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- Chemical Formula : C₁₃H₁₆N₂O₂S
- Molecular Weight : 264.35 g/mol
- CAS Number : 1048917-53-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds related to benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study involving derivatives of benzoxazole demonstrated selective antibacterial action against strains such as Bacillus subtilis and antifungal properties against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 32 | Bacillus subtilis |
| Compound B | 64 | Escherichia coli |
| Compound C | 16 | Candida albicans |
The minimal inhibitory concentrations (MIC) suggest that while some derivatives are effective, the activity can vary significantly depending on structural modifications .
Anticancer Activity
In addition to antimicrobial effects, benzoxazole derivatives have shown promising anticancer activities. Several studies have reported cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The selectivity of these compounds for cancer cells over normal cells is particularly noteworthy .
Table 2: Cytotoxicity of Benzoxazole Derivatives
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 10 | 5 |
| A549 | 15 | 4 |
| PC3 | 20 | 6 |
The selectivity index indicates that certain compounds preferentially target cancer cells while sparing normal cells, which is a critical factor in drug development .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comprehensive screening of various benzoxazole derivatives was conducted to evaluate their antibacterial properties. The results indicated that specific substitutions on the benzoxazole ring significantly impacted their efficacy against Bacillus subtilis, with some compounds demonstrating MIC values as low as 16 µg/mL . -
Case Study on Anticancer Potential :
In vitro studies on breast cancer cell lines revealed that certain derivatives exhibited IC50 values below 20 µM, indicating strong cytotoxic effects. Notably, modifications to the substituent groups enhanced selectivity towards cancer cells compared to non-cancerous cell lines .
Q & A
Basic: What are the standard synthetic routes for 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide, and how can reaction efficiency be monitored?
Answer:
The compound is typically synthesized via nucleophilic substitution between a thiol-containing benzoxazole precursor and a halogenated acetamide derivative. Key steps include:
- Thiol activation : Use of bases like NaH or K₂CO₃ to deprotonate the thiol group for nucleophilic attack .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
- Efficiency monitoring : Track reaction progress via TLC (silica gel, UV visualization) or HPLC with UV detection (λ = 254 nm). Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
- Purity analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity as a benchmark. Compare retention times against known standards .
- Structural confirmation :
- FT-IR : Confirm S-H (2550 cm⁻¹), C=O (1680 cm⁻¹), and benzoxazole C=N (1620 cm⁻¹) stretches.
- NMR : ¹H NMR should show tert-butyl protons (δ 1.3 ppm, singlet), acetamide NH (δ 8.1 ppm, broad), and benzoxazole aromatic protons (δ 7.2–7.8 ppm) .
- X-ray crystallography (if crystalline): Resolve bond lengths/angles to verify stereoelectronic effects .
Advanced: What computational methods (e.g., DFT, MD) are suitable to predict the compound’s reactivity or interactions in biological systems?
Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, predicting nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., using GROMACS) with force fields like CHARMM36 to assess stability in aqueous environments or membrane permeability .
- AI-driven tools : Integrate COMSOL Multiphysics with ML algorithms to model reaction kinetics or optimize solvent systems .
Advanced: How can researchers resolve contradictions in observed vs. predicted bioactivity data for this compound?
Answer:
- Revisit experimental conditions : Ensure assay pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) align with physiological relevance .
- Theoretical alignment : Cross-validate computational models (e.g., QSAR predictions) with empirical data. Adjust parameters like logP or polar surface area to account for membrane permeability discrepancies .
- Control experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to rule out assay interference .
Advanced: What factorial design approaches optimize the synthesis yield or biological activity of this compound?
Answer:
- 2^k factorial design : Vary factors like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent ratio (DMF:H₂O = 3:1 to 5:1). Analyze main effects and interactions via ANOVA .
- Response Surface Methodology (RSM) : Use a central composite design to maximize yield by optimizing time (12–24 hrs) and reagent stoichiometry (1:1 to 1:1.5). Derive quadratic models to identify global maxima .
- AI-enhanced DOE : Train neural networks on historical reaction data to predict optimal conditions, reducing trial runs .
Basic: What are the solubility profiles of this compound, and how can formulation challenges be addressed?
Answer:
- Solubility screening : Test in buffers (pH 1.2–7.4), surfactants (e.g., Tween-80), and co-solvents (PEG-400, ethanol). Low aqueous solubility (<0.1 mg/mL) is common due to the hydrophobic tert-butyl group .
- Formulation strategies :
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
Answer:
- Core modifications : Replace the tert-butyl group with trifluoromethyl (electron-withdrawing) or isopropyl (steric hindrance) to modulate lipophilicity and target binding .
- Linker optimization : Substitute the thioacetamide bridge with sulfonamide or carbamate groups to alter metabolic stability.
- Bioisosteric replacement : Swap benzoxazole with benzothiazole or indole rings to retain π-π stacking while improving solubility .
Basic: What analytical techniques are critical for stability studies under varying storage conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks. Monitor degradation products via:
Advanced: How can interdisciplinary approaches (e.g., chemical biology, AI) accelerate research on this compound?
Answer:
- Chemical biology integration : Use fluorescent probes (e.g., BODIPY-tagged derivatives) for live-cell imaging to track subcellular localization .
- AI-driven platforms : Leverage tools like AlphaFold for target prediction or generative adversarial networks (GANs) to propose novel derivatives with optimized ADMET profiles .
Advanced: What methodological frameworks ensure reproducibility in studies involving this compound?
Answer:
- Standardized protocols : Document reaction conditions (e.g., inert atmosphere, stirring speed) and instrument calibration (NMR shimming, HPLC column lot) .
- Open-science practices : Share raw data (spectra, chromatograms) via repositories like Zenodo and use electronic lab notebooks (ELNs) for version control .
- Collaborative validation : Cross-validate results with independent labs using blinded samples to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
